Cas no 1408075-97-7 (trans-3-methylsulfonylcyclobutylamine hydrochloride)
trans-3-methylsulfonylcyclobutylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- trans-3-Methylsulfonylcyclobutylamine hydrochloride - SB7377
- trans-3-Methylsulfonylcyclobutylamine hydrochloride
- CIS-3-METHYLSULFONYLCYCLOBUTYLAMINE HYDROCHLORIDE
- cis-3-(Methylsulfonyl)cyclobutanamine hydrochloride
- trans-3-(Methylsulfonyl)cyclobutanamine hydrochloride
- cis-3-Methylsulfonylcyclobutylamine HCl
- trans-3-Methylsulfonylcyclobutylamine HCl
- cis-3-(Methylsulfonyl)cyclobutan-1-amine HCl
- trans-3-(Methylsulfonyl)cyclobutan-1-amine HCl
- 3-methylsulfonylcyclobutan-1-amine;hydrochloride
- trans-3-Methanesulfonyl-cyclobutylamine hydrochloride
- EN300-378639
- MFCD22628711
- SB20414
- (1s,3s)-3-methanesulfonylcyclobutan-1-amine hydrochloride
- AKOS025290224
- 2639792-63-3
- 3-methanesulfonylcyclobutan-1-amine hydrochloride, Mixture of diastereomers
- (1r,3r)-3-methanesulfonylcyclobutan-1-amine hydrochloride
- 3-(Methylsulfonyl)cyclobutan-1-amine hydrochloride
- 1408074-56-5
- Cyclobutanamine, 3-(methylsulfonyl)-, hydrochloride (1:1), trans-
- 3-methanesulfonylcyclobutan-1-amine hydrochloride
- AKOS024438513
- Z2786051722
- EN300-7672588
- SCHEMBL22655657
- Cyclobutanamine, 3-(methylsulfonyl)-, hydrochloride (1:1), cis-
- cis-3-(Methylsulfonyl)cyclobutanaminehydrochloride
- PB25868
- CS-0045553
- SY099929
- CS-0045552
- EN300-378760
- SY099930
- MFCD22628710
- SCHEMBL23163887
- 1408075-97-7
- DB-378150
- AS-34591
- SB20415
- AS-34590
- trans-3-methylsulfonylcyclobutylamine hydrochloride
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- MDL: MFCD22628711
- Inchi: 1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
- InChI Key: FGZJADAEEWGMEC-UHFFFAOYSA-N
- SMILES: Cl.S(C)(C1CC(C1)N)(=O)=O
Computed Properties
- Exact Mass: 185.0277275g/mol
- Monoisotopic Mass: 185.0277275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5
trans-3-methylsulfonylcyclobutylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-SB7377-250mg |
trans-3-Methylsulfonylcyclobutylamine hydrochloride - SB7377 |
1408075-97-7 | 97.0% | 250mg |
4702CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-SB7377-1g |
trans-3-Methylsulfonylcyclobutylamine hydrochloride - SB7377 |
1408075-97-7 | 97.0% | 1g |
13965CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-SB7377-500mg |
trans-3-Methylsulfonylcyclobutylamine hydrochloride - SB7377 |
1408075-97-7 | 97.0% | 500mg |
9262CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-SB7377-10g |
trans-3-Methylsulfonylcyclobutylamine hydrochloride - SB7377 |
1408075-97-7 | 97.0% | 10g |
69112CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-SB7377-5g |
trans-3-Methylsulfonylcyclobutylamine hydrochloride - SB7377 |
1408075-97-7 | 97.0% | 5g |
46027CNY | 2021-05-07 | |
| Chemenu | CM106919-250mg |
trans-3-methylsulfonylcyclobutylamine hydrochloride |
1408075-97-7 | 97% | 250mg |
$286 | 2021-08-06 | |
| Chemenu | CM106919-1g |
trans-3-methylsulfonylcyclobutylamine hydrochloride |
1408075-97-7 | 97% | 1g |
$858 | 2021-08-06 | |
| Apollo Scientific | OR317290-250mg |
trans-3-Methylsulfonylcyclobutylamine hydrochloride |
1408075-97-7 | 250mg |
£540.00 | 2024-07-19 | ||
| Apollo Scientific | OR317290-1g |
trans-3-Methylsulfonylcyclobutylamine hydrochloride |
1408075-97-7 | 1g |
£995.00 | 2024-07-19 | ||
| abcr | AB454318-250 mg |
trans-3-Methylsulfonylcyclobutylamine hydrochloride, 95%; . |
1408075-97-7 | 95% | 250MG |
€471.40 | 2023-07-18 |
trans-3-methylsulfonylcyclobutylamine hydrochloride Suppliers
trans-3-methylsulfonylcyclobutylamine hydrochloride Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on trans-3-methylsulfonylcyclobutylamine hydrochloride
trans-3-Methylsulfonylcyclobutylamine Hydrochloride: A Comprehensive Overview
The compound trans-3-methylsulfonylcyclobutylamine hydrochloride, identified by the CAS number 1408075-97-7, is a highly specialized chemical entity with significant applications in the fields of pharmaceuticals and organic synthesis. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. In this article, we will delve into the latest research findings, structural characteristics, and potential uses of this compound.
trans-3-Methylsulfonylcyclobutylamine hydrochloride is a derivative of cyclobutane, a four-membered ring hydrocarbon, which is known for its strained ring structure. The trans configuration in this compound refers to the spatial arrangement of substituents on the cyclobutane ring. The presence of a methylsulfonyl group (-SO₂CH₃) and an amine (-NH₂) group introduces unique electronic and steric properties to the molecule. These features make it a valuable building block in organic synthesis, particularly in the development of bioactive compounds.
Recent studies have highlighted the potential of trans-3-methylsulfonylcyclobutylamine hydrochloride as a precursor for synthesizing various bioactive molecules. For instance, researchers have utilized this compound to develop novel inhibitors for enzymes involved in cancer progression. The methylsulfonyl group acts as an electron-withdrawing substituent, enhancing the reactivity of the molecule in certain biochemical pathways. Additionally, the cyclobutane ring provides rigidity to the structure, which is crucial for optimizing pharmacokinetic properties such as absorption and bioavailability.
The synthesis of trans-3-methylsulfonylcyclobutylamine hydrochloride involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. One common approach involves the sulfonation of cyclobutane derivatives followed by nucleophilic substitution to introduce the amine group. The stereochemistry of the product is carefully controlled during these steps to ensure the formation of the desired trans configuration. Recent advancements in asymmetric catalysis have further improved the efficiency and selectivity of these reactions.
In terms of pharmacological applications, trans-3-methylsulfonylcyclobutylamine hydrochloride has shown promise as a lead compound for drug discovery. Its ability to modulate key cellular pathways makes it a valuable tool in studying disease mechanisms. For example, studies have demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and cancer development. The hydrochloride salt form of this compound ensures optimal solubility and stability, making it suitable for preclinical testing.
Beyond its pharmacological applications, trans-3-methylsulfonylcyclobutylamine hydrochloride also finds use in materials science. Its rigid structure and functional groups make it an attractive candidate for developing advanced materials with tailored mechanical and electronic properties. Researchers are exploring its potential as a component in polymer networks and self-healing materials, where its ability to undergo reversible chemical transformations could be leveraged.
In conclusion, trans-3-methylsulfonylcyclobutylamine hydrochloride, with its unique structural features and versatile functional groups, continues to be a focal point in both academic research and industrial applications. As advancements in synthetic methodologies and computational modeling continue to evolve, we can expect even more innovative uses for this compound in fields ranging from medicine to materials science.
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